

5,5'-Dibromo-BAPTA: A Technical Guide to a Key Calcium Chelator

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Compound of Interest

Compound Name: 5,5'-Dibromo-bapta

Cat. No.: B1147785

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An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: **5,5'-Dibromo-BAPTA** is a specialized chemical tool essential for the precise control and study of intracellular calcium (Ca^{2+}) signaling. As a derivative of the well-known chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers specific properties that make it invaluable for investigating the role of calcium in a myriad of cellular processes, from neurotransmission to apoptosis. This document provides a comprehensive overview of its core functions, physicochemical properties, experimental applications, and recently discovered signaling interactions.

Core Function: A High-Speed Calcium Buffer

The primary function of **5,5'-Dibromo-BAPTA** is to act as a rapid and selective Ca^{2+} chelator, or buffer.[1][2] Its core utility in research lies in its ability to control the concentration of free cytosolic calcium.[3] This is achieved by introducing the molecule into the cellular environment, where it binds to free Ca^{2+} ions, effectively lowering their concentration and preventing them from interacting with downstream signaling molecules.

Key advantages of BAPTA-family chelators, including **5,5'-Dibromo-BAPTA**, include:

- **High Selectivity:** They exhibit a strong preference for Ca^{2+} ions over other divalent cations like magnesium (Mg^{2+}).[4]

- **Rapid Kinetics:** The binding and release of calcium are significantly faster than older chelators like EGTA, making them suitable for studying rapid Ca^{2+} transients.[4]
- **pH Insensitivity:** Their ability to bind calcium is relatively insensitive to changes in intracellular pH within the physiological range.

This control allows researchers to probe the necessity of calcium signaling in specific pathways. By chelating calcium, scientists can observe whether a particular cellular response is attenuated or abolished, thereby establishing a causal link. It is used extensively to study Ca^{2+} mobilization, spatial buffering, and shuttling in various cell types.

Physicochemical and Quantitative Data

5,5'-Dibromo-BAPTA is commercially available in two primary forms: a cell-impermeant salt (e.g., tetrapotassium salt) and a cell-permeant acetoxymethyl (AM) ester. The AM ester form is lipophilic, allowing it to cross the cell membrane, whereupon intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator inside the cell.

Quantitative data for both the acid and tetrapotassium salt forms are summarized below for clear comparison.

Property	5,5'-Dibromo-BAPTA (Acid Form)	5,5'-Dibromo-BAPTA (Tetrapotassium Salt)
Primary Function	Calcium Buffer	Calcium Chelator / Buffer
CAS Number	111248-72-7	73630-11-2
Molecular Formula	C ₂₂ H ₂₂ Br ₂ N ₂ O ₁₀	C ₂₂ H ₁₈ Br ₂ K ₄ N ₂ O ₁₀
Molecular Weight	634.23 g/mol	786.59 g/mol
Ca ²⁺ Dissociation Constant (K _d)	Not specified; requires buffering	3.6 μM (in the absence of Mg ²⁺)
Purity	≥94%	Data not specified
Appearance	Data not specified	White to off-white solid
Solubility	Data not specified	Soluble in water
Storage Temperature	Data not specified	4°C
Cell Permeability	Impermeant	Impermeant

Experimental Protocols

The following are generalized methodologies for key experimental applications of **5,5'-Dibromo-BAPTA** and its AM ester. Researchers must optimize concentrations and incubation times for their specific cell type and experimental question.

Protocol 1: Intracellular Calcium Chelation using BAPTA-AM

This protocol describes the general steps for loading cells with the membrane-permeant BAPTA-AM to buffer intracellular calcium.

1. Reagent Preparation:

- Prepare a stock solution of BAPTA-AM (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store desiccated at -20°C.

- Prepare a loading buffer appropriate for the cell type (e.g., Hank's Balanced Salt Solution (HBSS) or a physiological saline solution).

2. Cell Loading:

- Culture cells on a suitable substrate (e.g., glass-bottom dish for imaging).
- Remove the culture medium and wash the cells gently with the loading buffer.
- Dilute the BAPTA-AM stock solution into the loading buffer to the final desired concentration. Final concentrations typically range from 1 μM to 30 μM , but can be higher (up to 300 μM has been reported). A common starting concentration is 10 μM .
- Incubate the cells with the BAPTA-AM loading solution. Incubation times vary, typically from 30 to 60 minutes at 37°C. Shorter incubation times (2-10 minutes) have also been used to achieve rapid buffering.

3. Washing and Incubation:

- Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove extracellular BAPTA-AM.
- Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator in the cytosol.

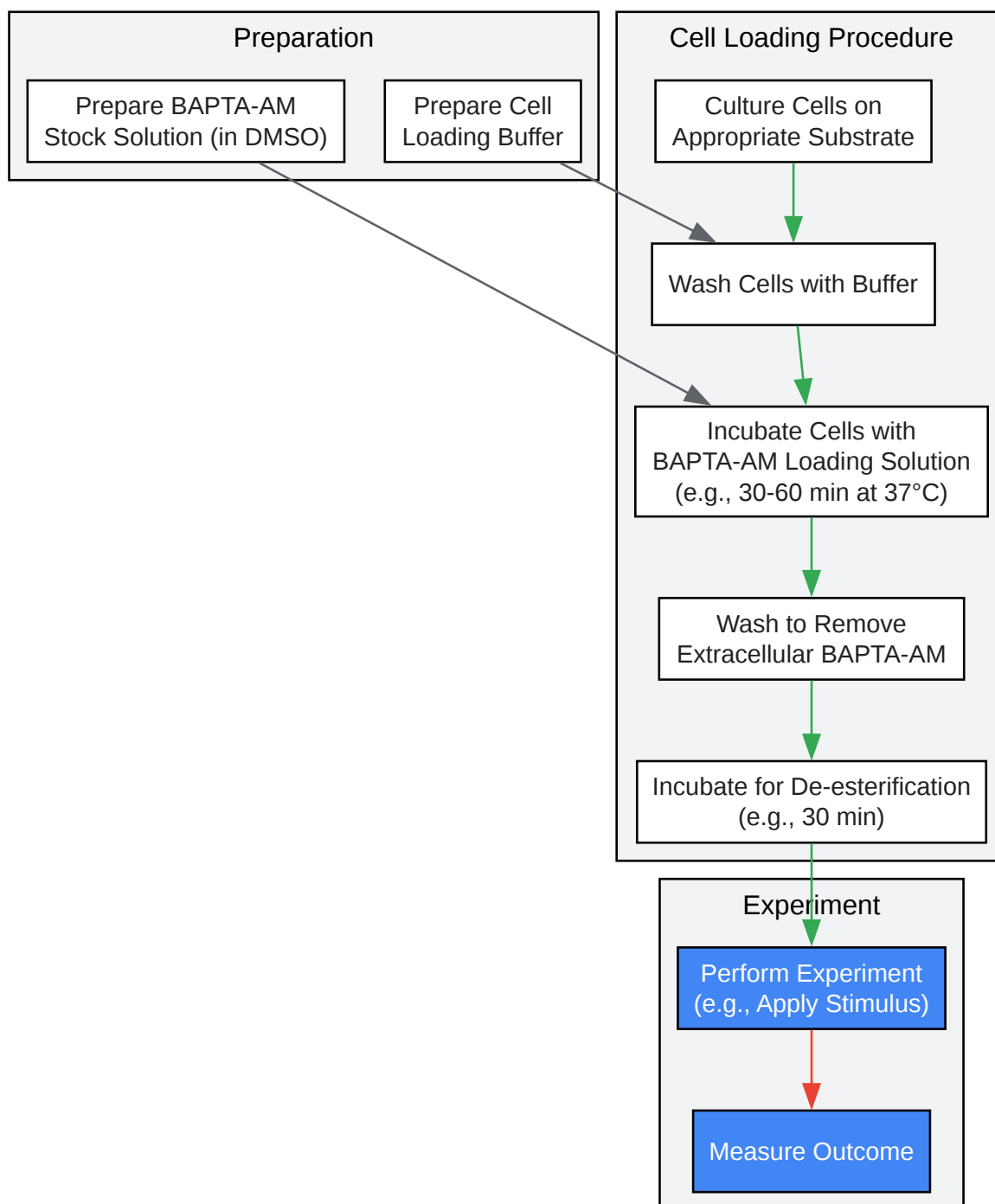
4. Experimental Procedure:

- Proceed with the experiment (e.g., stimulating the cells to induce a calcium response) and measure the outcome. The effectiveness of calcium chelation can be confirmed by co-loading with a calcium indicator like Fura-2 and observing the blunted response to a known stimulus.

Visualization of Workflows and Pathways

Experimental Workflow: Intracellular Ca^{2+} Chelation

The diagram below illustrates the general workflow for preparing and loading cells with BAPTA-AM to study the effects of intracellular calcium buffering.

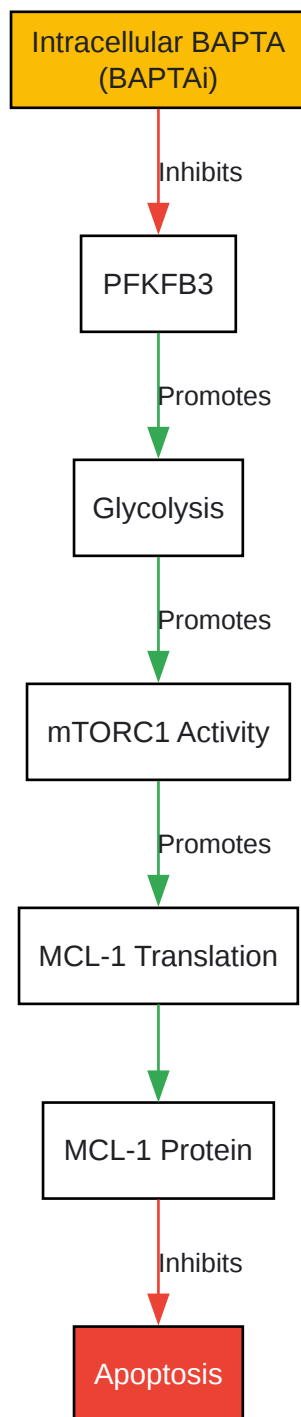


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Caption: General experimental workflow for intracellular calcium chelation using BAPTA-AM.

Signaling Pathway: Ca^{2+} -Independent Effects of BAPTA

Recent research has uncovered that BAPTA can exert cellular effects independent of its canonical role as a calcium chelator. One significant pathway involves the direct inhibition of the glycolytic enzyme PFKFB3, which subsequently impacts the mTORC1 signaling axis and protein translation, ultimately inducing apoptosis in cancer cells dependent on the anti-apoptotic protein MCL-1. This finding is critical for the interpretation of experiments using BAPTA, as observed effects may not be solely attributable to calcium buffering.



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Caption: Ca^{2+} -independent signaling pathway of BAPTA leading to apoptosis in cancer cells.

Conclusion

5,5'-Dibromo-BAPTA is a powerful and widely used tool for dissecting the role of calcium in cellular biology. Its rapid kinetics and high selectivity provide a precise method for buffering intracellular calcium. However, researchers and drug development professionals must be cognizant of its potential calcium-independent effects, such as the inhibition of metabolic enzymes, which can influence major signaling pathways. Proper experimental design, including the use of appropriate controls, is paramount to correctly interpreting data generated using this versatile chelator.

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